molecular formula C17H11NNaO7 B160733 Sodium aristolochate CAS No. 10190-99-5

Sodium aristolochate

Cat. No.: B160733
CAS No.: 10190-99-5
M. Wt: 364.26 g/mol
InChI Key: ABKUMATZXTYAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium aristolochate is a sodium salt derivative of aristolochic acid, which is a naturally occurring compound found in the Aristolochia plant species. Aristolochic acids are known for their complex structures and significant biological activities. This compound has been isolated from various parts of the Aristolochia plants, including leaves, stems, and roots .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium aristolochate can be synthesized from aristolochic acid through a neutralization reaction with sodium hydroxide. The reaction typically involves dissolving aristolochic acid in a suitable solvent, such as methanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, and the product is isolated by filtration and drying .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of aristolochic acid from Aristolochia plant material, followed by its conversion to this compound using sodium hydroxide. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: Sodium aristolochate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different aristolochic acid derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Sodium aristolochate has several scientific research applications, including:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules.

    Biology: Studies have explored its effects on cellular processes and its potential as a biological probe.

    Medicine: Research has investigated its pharmacological properties, including its potential use in treating certain diseases.

    Industry: this compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of sodium aristolochate involves its interaction with cellular components. It is known to bind to DNA and proteins, leading to various biological effects. The molecular targets include enzymes and receptors involved in cellular signaling pathways. These interactions can result in changes in gene expression, protein function, and cellular metabolism .

Comparison with Similar Compounds

Comparison: this compound is unique due to its sodium salt form, which can influence its solubility and reactivity compared to other aristolochic acid derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

10190-99-5

Molecular Formula

C17H11NNaO7

Molecular Weight

364.26 g/mol

IUPAC Name

sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate

InChI

InChI=1S/C17H11NO7.Na/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13;/h2-6H,7H2,1H3,(H,19,20);

InChI Key

ABKUMATZXTYAPR-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)[O-].[Na+]

Canonical SMILES

COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O.[Na]

10190-99-5

Pictograms

Acute Toxic; Health Hazard

Synonyms

8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylic acid
aristolochic acid
aristolochic acid A
aristolochic acid I
aristolochic acid I, sodium salt
sodium aristolochate
Tardolyt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium aristolochate
Reactant of Route 2
Reactant of Route 2
Sodium aristolochate
Reactant of Route 3
Reactant of Route 3
Sodium aristolochate
Reactant of Route 4
Reactant of Route 4
Sodium aristolochate
Reactant of Route 5
Reactant of Route 5
Sodium aristolochate
Reactant of Route 6
Reactant of Route 6
Sodium aristolochate
Customer
Q & A

Q1: What are sodium aristolochates and where are they found?

A: Sodium aristolochates are salts of aristolochic acids, naturally occurring nitrophenanthrene carboxylic acids. They are found in plants belonging to the genus Aristolochia. Several studies have identified various sodium aristolochate derivatives in different Aristolochia species. For example, this compound I, IIIa, and IVa were isolated from the stems and roots of Aristolochia melastoma , while this compound-II and -IVa were found in the flowers and fruits of Aristolochia zollingeriana . Notably, this compound-VII, a new derivative, was isolated from the root and stem of Aristolochia heterophylla Hemsl .

Q2: Are there methods to differentiate aristolochic acid from its salt, this compound?

A: Yes, spectroscopic techniques like Infrared (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy can be used to distinguish aristolochic acid from its sodium salt. The paper by Wu et al. discusses the specific spectral differences between the acid and its salt forms .

Q3: Why is there interest in studying sodium aristolochates?

A3: While sodium aristolochates themselves have shown limited pharmacological activity, their parent compounds, aristolochic acids, have been the subject of much research. This interest stems from the traditional use of Aristolochia species in herbal medicine and the subsequent discovery of aristolochic acid's nephrotoxicity and carcinogenicity. Understanding the chemical properties and biological activity of aristolochic acid derivatives, including their salts, is crucial due to potential health risks associated with these compounds.

Q4: What is the significance of finding this compound-I in Antidesma pentandrum var. barbatum?

A: The isolation of this compound-I from Antidesma pentandrum var. barbatum, a plant not belonging to the Aristolochia genus, is noteworthy . This finding suggests the possibility of either direct transfer of the compound through ecological interactions (e.g., via soil or pollinators) or convergent evolution of the biosynthetic pathways leading to this compound-I in these distinct plant species.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.